3-[2-(Methylamino)ethyl]cyclobutan-1-one
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Overview
Description
3-[2-(Methylamino)ethyl]cyclobutan-1-one is a cyclic organic compound that features a cyclobutane ring substituted with a 2-(methylamino)ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Methylamino)ethyl]cyclobutan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-(methylamino)ethylamine with cyclobutanone in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[2-(Methylamino)ethyl]cyclobutan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclobutanone derivatives, while reduction can produce cyclobutanol derivatives.
Scientific Research Applications
3-[2-(Methylamino)ethyl]cyclobutan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[2-(Methylamino)ethyl]cyclobutan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact mechanism depends on the context of its use, such as in medicinal chemistry or biological research.
Comparison with Similar Compounds
Similar Compounds
Cyclobutanone: A simpler analog without the 2-(methylamino)ethyl group.
2-(Methylamino)ethylamine: Lacks the cyclobutane ring.
Cyclobutanol: The reduced form of cyclobutanone.
Uniqueness
3-[2-(Methylamino)ethyl]cyclobutan-1-one is unique due to the presence of both the cyclobutane ring and the 2-(methylamino)ethyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C7H13NO |
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Molecular Weight |
127.18 g/mol |
IUPAC Name |
3-[2-(methylamino)ethyl]cyclobutan-1-one |
InChI |
InChI=1S/C7H13NO/c1-8-3-2-6-4-7(9)5-6/h6,8H,2-5H2,1H3 |
InChI Key |
QXLYBDWEBJWWCC-UHFFFAOYSA-N |
Canonical SMILES |
CNCCC1CC(=O)C1 |
Origin of Product |
United States |
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